2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the furan-2-ylmethyl group: This step involves the nucleophilic substitution of the thiadiazole ring with a furan-2-ylmethyl halide.
Formation of the amide bond: The final step involves the reaction of the substituted thiadiazole with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Agricultural Chemistry: It may serve as a lead compound for the development of new pesticides or herbicides.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the thiadiazole ring suggests potential interactions with metal ions or other biological targets.
Comparison with Similar Compounds
Similar Compounds
2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c18-11-3-5-12(6-4-11)26-9-14(23)20-16-21-22-17(28-16)27-10-15(24)19-8-13-2-1-7-25-13/h1-7H,8-10H2,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXCNEZLMKDYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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